6-Amino-2-hydroxyquinazoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-hydroxyquinazoline-4-carbonitrile is a heterocyclic compound with the molecular formula C₉H₆N₄O. It is characterized by the presence of an amino group, a hydroxyl group, and a nitrile group attached to a quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-hydroxyquinazoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-hydroxyquinazoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Halogenated quinazoline compounds.
Scientific Research Applications
6-Amino-2-hydroxyquinazoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-Amino-2-hydroxyquinazoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of functional groups such as the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules .
Comparison with Similar Compounds
6-Aminoquinazoline: Lacks the hydroxyl and nitrile groups.
2-Hydroxyquinazoline: Lacks the amino and nitrile groups.
4-Cyanoquinazoline: Lacks the amino and hydroxyl groups.
Uniqueness: 6-Amino-2-hydroxyquinazoline-4-carbonitrile is unique due to the presence of all three functional groups (amino, hydroxyl, and nitrile) on the quinazoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H6N4O |
---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
6-amino-2-oxo-1H-quinazoline-4-carbonitrile |
InChI |
InChI=1S/C9H6N4O/c10-4-8-6-3-5(11)1-2-7(6)12-9(14)13-8/h1-3H,11H2,(H,12,13,14) |
InChI Key |
QKTKVDHMSMWIEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC(=O)N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.